molecular formula C14H19N5 B11242602 N-methyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentanamine

N-methyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentanamine

Cat. No.: B11242602
M. Wt: 257.33 g/mol
InChI Key: XJAMQTUQCHSLRD-UHFFFAOYSA-N
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Description

N-methyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentanamine is an organic compound with the molecular formula C14H19N5 It is a cyclopentanamine derivative with a tetrazole ring and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentanamine typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Cyclopentanamine Derivative Formation: The cyclopentanamine derivative can be prepared by reacting cyclopentanone with methylamine under reductive amination conditions.

    Coupling Reaction: The final step involves coupling the tetrazole ring with the cyclopentanamine derivative using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring or the methylphenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted tetrazole or methylphenyl derivatives.

Scientific Research Applications

N-methyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentanamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of N-methyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentanamine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors with high affinity. The methylphenyl group can enhance lipophilicity, facilitating membrane permeability and cellular uptake. The cyclopentanamine moiety can interact with amino acid residues in the active site of enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-1-phenylcyclopentanamine: Lacks the tetrazole ring, resulting in different chemical properties and biological activities.

    1-(3-methylphenyl)-1H-tetrazole: Lacks the cyclopentanamine moiety, affecting its interaction with molecular targets.

    N-methyl-1-(3-methylphenyl)cyclopentanamine: Similar structure but without the tetrazole ring, leading to different reactivity and applications.

Uniqueness

N-methyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentanamine is unique due to the presence of both the tetrazole ring and the cyclopentanamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H19N5

Molecular Weight

257.33 g/mol

IUPAC Name

N-methyl-1-[1-(3-methylphenyl)tetrazol-5-yl]cyclopentan-1-amine

InChI

InChI=1S/C14H19N5/c1-11-6-5-7-12(10-11)19-13(16-17-18-19)14(15-2)8-3-4-9-14/h5-7,10,15H,3-4,8-9H2,1-2H3

InChI Key

XJAMQTUQCHSLRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=N2)C3(CCCC3)NC

Origin of Product

United States

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